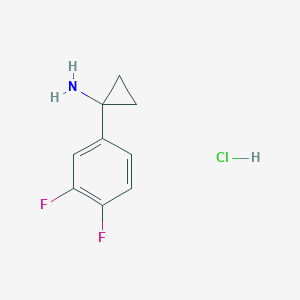

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKORYOMJPYTNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700177 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-16-0, 573704-57-1 | |

| Record name | Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of 3,4-Difluorophenyl Derivatives

The core step involves cyclopropanation of a suitable precursor, typically an acrylate or styrene derivative, to form the cyclopropane ring bearing the difluorophenyl moiety.

-

- Use of diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts (e.g., ruthenium complexes or copper catalysts), facilitates asymmetric cyclopropanation.

- Alternatively, trimethylsulfoxonium iodide with sodium hydride or sodium hydroxide in DMSO has been employed for cyclopropanation, as described in patent and.

-

- Temperature: Typically below 0°C to control reactivity and selectivity.

- Solvent: DMSO or toluene.

- Catalysts: Ruthenium(II) complexes, or chiral catalysts for enantioselectivity.

Data Table: Cyclopropanation Reagents and Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl diazoacetate | Ruthenium catalyst | DMSO | -20°C to 0°C | High | , |

| 2 | Trimethylsulfoxonium iodide | NaH or NaOH | DMSO | Room temp | Moderate | , |

Preparation of the Carboxylic Acid Intermediate

The cyclopropane core bearing the phenyl group is oxidized or hydrolyzed to form the corresponding acid.

Method :

- Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous base such as lithium hydroxide (LiOH).

- Oxidation of alcohol intermediates, if applicable, using oxidants like potassium permanganate or chromium-based reagents.

Data Table: Acid Formation Conditions

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | LiOH in MeOH | Reflux | >85% | , |

| 2 | Oxidants (KMnO4) | Aqueous, controlled | Variable |

Conversion to Amine Derivative

The acid or ester intermediates are transformed into the amine via azide or hydrazide intermediates, followed by reduction.

Method :

- Conversion of acid to acyl azide via reaction with diphenylphosphoryl azide (DPPA) or sodium azide.

- Reduction of acyl azide or hydrazide to free amine using catalytic hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).

Data Table: Amine Formation

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Diphenylphosphoryl azide | Room temp | Good | |

| 2 | Hydrogenation (H2, Pd/C) | Room temp, pressure | High | , |

Formation of Hydrochloride Salt

The free amine is converted into the hydrochloride salt to enhance stability and facilitate purification.

Method :

- Treatment of the free amine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).

- Crystallization from suitable solvents yields pure CPA·HCl.

Data Table: Salt Formation Conditions

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | HCl in EtOH | Reflux, then cool | >90% |

Summary of Key Reaction Pathway

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclopropanation of difluorophenyl precursor | Ethyl diazoacetate or sulfoxonium reagents | -20°C to room temp | Cyclopropane core |

| 2 | Hydrolysis or oxidation | LiOH or oxidants | Reflux | Acid intermediate |

| 3 | Conversion to amine | Azide formation, reduction | Mild conditions | Free amine |

| 4 | Salt formation | HCl | Reflux/cooling | CPA·HCl |

Research Findings and Notes

- The synthesis of 1-(3,4-difluorophenyl)cyclopropylamine hydrochloride benefits from asymmetric cyclopropanation techniques, ensuring enantiomeric purity, as described in patent.

- Environmentally friendly reagents such as borane complexes and avoiding explosive or hazardous reagents like diazomethane or diphenylphosphoryl azide are emphasized in recent patents,, and.

- Process scalability is achieved through in situ formation of key intermediates, minimizing purification steps and hazardous waste.

- The choice of solvents and reaction conditions is critical to maximize yield, stereoselectivity, and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions vary depending on the reagents and conditions used but often include substituted cyclopropylamines and their derivatives .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- The compound has been investigated for its potential as an antidepressant and anxiolytic agent. It is believed to affect neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Cancer Research

- Preliminary studies suggest that 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride may exhibit antiproliferative effects against several cancer cell lines. Research indicates that it can induce apoptosis in tumor cells.

-

Neuroscience

- Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, suggesting potential therapeutic benefits in conditions like Alzheimer's disease.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

| Parameter | Result |

|---|---|

| Model | Rodent model of depression |

| Dosage | 10 mg/kg |

| Outcome | Decreased immobility in forced swim test |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that treatment with the compound resulted in reduced cell viability and increased apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12 | Induces apoptosis via caspase activation |

| A549 | 15 | Inhibits cell cycle progression |

Applications in Drug Development

The compound serves as a lead structure for developing new therapeutics targeting specific conditions:

- Antidepressants : Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

- Anticancer Agents : Its ability to inhibit tumor growth makes it a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent-Driven Differences

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine, making the 3,4-difluoro derivative more suitable for pharmaceuticals .

- Cyclopropane Ring : The cyclopropane moiety in the target compound improves rigidity and binding affinity to the P2Y₁₂ receptor compared to linear analogs like (R)-1-(3,4-difluorophenyl)propan-1-amine HCl .

Stereochemical Variations

Table 2: Enantiomeric and Diastereomeric Comparisons

Key Observations :

Functional Group Modifications

Table 3: Derivatives with Alternative Functional Groups

Key Observations :

- Hydroxyl Groups : Compounds like 2-(3,4-dihydroxyphenyl)ethylamine HCl (dopamine HCl) exhibit polar properties, limiting blood-brain barrier penetration compared to the lipophilic 3,4-difluorophenyl derivative .

- Methoxy Groups : Dimethoxy derivatives (e.g., Buflomedil analogs) show vasodilatory effects but lack the cyclopropane ring’s conformational restraint .

Regulatory and Industrial Relevance

Biological Activity

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is an organic compound with the molecular formula C9H10ClF2N. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. This interaction can lead to the inhibition of enzyme activity by binding to the active sites or modulating receptor-mediated pathways, acting as either agonists or antagonists.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes by occupying their active sites, thus preventing substrate access.

- Receptor Modulation: It can influence receptor activity, affecting downstream signaling pathways crucial for various physiological processes.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Antiplatelet Activity: Research indicates that derivatives of 1-(3,4-Difluorophenyl)cyclopropylamine are being explored for their antiplatelet properties, similar to ticagrelor, a known antiplatelet agent. These compounds have shown efficacy in inhibiting platelet aggregation, which is critical in cardiovascular disease management .

- Cytotoxicity and Selectivity: Studies have demonstrated that certain derivatives exhibit selective inhibitory effects on specific kinases involved in cancer signaling pathways. For instance, compounds similar to 1-(3,4-Difluorophenyl)cyclopropylamine have been evaluated for their potency against JAK2 and FLT3 kinases, which are implicated in myeloproliferative disorders and leukemias .

Case Studies

-

Study on Antiplatelet Effects:

- A comparative study examined the antiplatelet activity of 1-(3,4-Difluorophenyl)cyclopropylamine derivatives against standard treatments. Results indicated a significant reduction in platelet aggregation at varying concentrations, suggesting a promising therapeutic avenue for cardiovascular conditions.

- In Vivo Efficacy:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dichlorophenyl)cyclopropylamine hydrochloride | Chlorine substitution alters reactivity | Similar enzyme inhibition |

| 1-(3,4-Dimethoxyphenyl)cyclopropylamine hydrochloride | Methoxy groups enhance solubility | Varies; potential neuroactive effects |

| Ticagrelor | Known antiplatelet agent | Strong antiplatelet activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The compound is synthesized via cyclopropanation of 3,4-difluorostyrene derivatives using transition-metal catalysts (e.g., rhodium or palladium). Optimization involves controlling reaction temperature (typically 50–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the amine precursor. Post-synthetic purification via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) is critical for removing unreacted intermediates .

Q. What analytical techniques are recommended for characterizing the compound and detecting impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C/¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. Impurity profiling, such as urea by-products (e.g., l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea), requires hyphenated techniques like LC-MS/MS .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Use gloves and protective eyewear to avoid dermal/ocular exposure (H315, H319 hazards). Work in a fume hood to mitigate inhalation risks (H335). Emergency procedures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for ingestion (H302) .

Advanced Research Questions

Q. How can chiral resolution of the (1R,2S)-enantiomer be achieved, and what role does stereochemistry play in its pharmacological activity?

- Methodological Answer : Chiral resolution employs preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives). The (1R,2S)-enantiomer is pharmacologically active as a Ticagrelor intermediate, where stereochemistry dictates binding affinity to P2Y₁₂ receptors. Enantiomeric excess (>99%) is validated via chiral GC or polarimetry .

Q. What strategies are effective in mitigating urea impurity formation during synthesis, and how can this impurity be quantified?

- Methodological Answer : Urea impurities arise from carbamate intermediates during cyclopropanation. Mitigation involves optimizing reaction pH (neutral to slightly acidic) and reducing moisture. Quantification uses reverse-phase HPLC with a C18 column (gradient: acetonitrile/water + 0.1% TFA). The impurity’s threshold is controlled to <0.1% per ICH guidelines .

Q. How do structural modifications, such as varying fluorine substitution on the phenyl ring, affect the compound’s reactivity and biological activity?

- Methodological Answer : Fluorine substitution at the 3,4-positions enhances metabolic stability and lipophilicity, improving bioavailability. Comparative studies with analogs (e.g., 4-chloro or trifluoromethyl substitutions) show reduced platelet inhibition efficacy. Computational modeling (DFT or molecular docking) predicts electronic effects on receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.